

Application Notes and Protocols: Measuring ERK Phosphorylation Following Shp2-IN-26 Treatment

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Compound of Interest		
Compound Name:	Shp2-IN-26	
Cat. No.:	B12382349	Get Quote

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Introduction

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node in the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] It plays a crucial role in mediating signal transduction from receptor tyrosine kinases (RTKs) to downstream effectors, ultimately leading to cell proliferation, differentiation, and survival.[2][4] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders and cancers.[1][2]

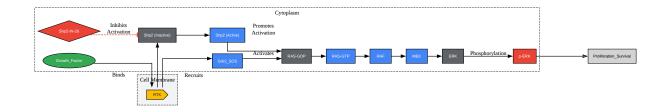
Shp2-IN-26 is a potent and selective allosteric inhibitor of Shp2. It stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.[5] A key downstream effector of Shp2 is the Extracellular signal-regulated kinase (ERK), which is activated via phosphorylation.[6][7] Therefore, a primary readout for the efficacy of Shp2 inhibitors like **Shp2-IN-26** is the reduction of ERK phosphorylation (p-ERK).

These application notes provide detailed protocols for measuring the inhibition of ERK phosphorylation in response to **Shp2-IN-26** treatment using two common laboratory techniques: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway and Mechanism of Action



Shp2 acts as a positive regulator of the RAS-MAPK pathway.[7][8] Upon activation by growth factors, RTKs become phosphorylated on specific tyrosine residues. These phosphotyrosines serve as docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. Shp2 is also recruited to this signaling complex, where it dephosphorylates specific substrates, an action that is permissive for full RAS activation. Activated RAS (RAS-GTP) then initiates a phosphorylation cascade, leading to the activation of RAF, MEK, and finally ERK. **Shp2-IN-26**, by locking Shp2 in an inactive state, prevents this downstream signaling, leading to a decrease in ERK phosphorylation.



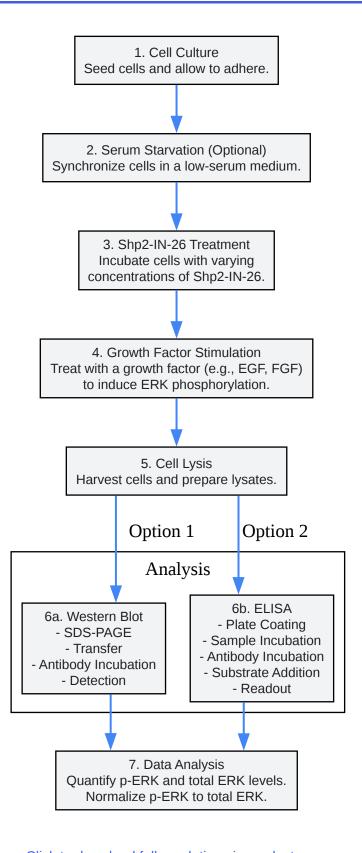
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Caption: SHP2-ERK Signaling Pathway and Inhibition by Shp2-IN-26.

Experimental Workflow

A typical workflow for assessing the effect of **Shp2-IN-26** on ERK phosphorylation involves cell culture, treatment with the inhibitor, cell lysis, and subsequent analysis by either Western blot or ELISA.





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